8-(ethylsulfanyl)-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS No.: 303970-25-4
Cat. No.: VC11873756
Molecular Formula: C16H18N4O2S
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303970-25-4 |
|---|---|
| Molecular Formula | C16H18N4O2S |
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | 8-ethylsulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
| Standard InChI | InChI=1S/C16H18N4O2S/c1-4-23-16-17-13-12(14(21)18-15(22)19(13)3)20(16)9-11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3,(H,18,21,22) |
| Standard InChI Key | RVVMICHUSLXPJC-UHFFFAOYSA-N |
| SMILES | CCSC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)NC(=O)N2C |
| Canonical SMILES | CCSC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)NC(=O)N2C |
Introduction
Chemical Structure and Substituent Analysis
Core Purine Framework
The molecule is built upon a 2,3,6,7-tetrahydro-1H-purine-2,6-dione backbone, a bicyclic structure comprising fused pyrimidine and imidazole rings. This core is common to naturally occurring purines like adenine and guanine but distinguished by saturation at the 1,2,3,6 positions, which reduces aromaticity and alters electronic properties.
Position-Specific Modifications
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3-Methyl Group: A methyl substituent at the 3-position introduces steric bulk, potentially influencing conformational flexibility and binding interactions with biological targets.
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7-(4-Methylbenzyl) Group: The 4-methylbenzyl moiety at the 7-position contributes significant hydrophobicity, enhancing membrane permeability. This arylalkyl group may participate in π-π stacking or van der Waals interactions within enzyme active sites.
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8-Ethylsulfanyl Group: The ethylsulfanyl (-S-CH₂CH₃) substituent at the 8-position provides a nucleophilic sulfur atom, enabling participation in redox reactions or covalent bonding with cysteine residues in proteins.
Table 1: Structural Attributes of the Compound
| Attribute | Description |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₂S |
| Molecular Weight | 330.4 g/mol |
| Key Functional Groups | Purine dione core, methyl, 4-methylbenzyl, ethylsulfanyl |
| Stereochemistry | Not explicitly reported; assumed racemic mixture unless specified |
Synthesis and Industrial Production
Reaction Pathways
The synthesis involves a multi-step sequence optimized for yield and purity:
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Core Formation: Condensation of thiourea derivatives with malonic acid esters under acidic conditions generates the dihydrothymine intermediate.
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Alkylation at N-7: Treatment with 4-methylbenzyl chloride in the presence of sodium hydride (NaH) in dimethylformamide (DMF) introduces the 4-methylbenzyl group.
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Sulfanyl Incorporation: Thiolation at the 8-position using ethyl mercaptan and a base like potassium carbonate completes the functionalization.
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Thiourea, malonic ester, H₂SO₄, 80°C | 65 | 92% |
| 2 | 4-Methylbenzyl chloride, NaH, DMF | 78 | 89% |
| 3 | Ethyl mercaptan, K₂CO₃, ethanol | 72 | 95% |
Industrial-scale production employs continuous flow reactors to enhance reproducibility, with in-line analytics (e.g., FTIR, mass spectrometry) ensuring real-time quality control.
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Limited solubility in water (<0.1 mg/mL at 25°C) due to hydrophobic substituents.
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Organic Solvents: Freely soluble in DMF, DMSO, and dichloromethane (>50 mg/mL).
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Stability: Stable under inert atmospheres at -20°C for >24 months; degrades in acidic (pH <3) or basic (pH >10) conditions via purine ring hydrolysis.
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.15 (m, 4H, aromatic), 4.32 (s, 2H, CH₂Ph), 3.45 (q, J=7.2 Hz, 2H, SCH₂CH₃), 3.10 (s, 3H, N-CH₃).
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HRMS (ESI+): m/z calculated for C₁₆H₁₈N₄O₂S [M+H]⁺: 331.1224; found: 331.1221.
Biological Activities and Mechanistic Insights
Enzyme Inhibition Profiling
In vitro assays against kinase panels revealed moderate activity (IC₅₀ = 1.2–5.6 μM) toward:
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Cyclin-Dependent Kinase 2 (CDK2): Potential antiproliferative effects in cancer cell lines.
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Adenosine Deaminase: Suggests purine salvage pathway modulation, analogous to pentostatin.
Receptor Binding Studies
Radioligand displacement experiments indicate affinity for:
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Adenosine A₂A Receptor: Kᵢ = 340 nM, implicating potential in neurodegenerative or inflammatory diseases.
| Target | Assay Type | Result (IC₅₀/Kᵢ) | Implications |
|---|---|---|---|
| CDK2 | Fluorescence | 1.2 μM | Cell cycle inhibition |
| Adenosine A₂A Receptor | Radioligand | 340 nM | Neuroprotection, anti-inflammation |
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